1-ethyl-3,6-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring and a trifluoromethyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core, introduction of the triazole ring, and incorporation of the trifluoromethyl group. Common reagents used in these reactions include ethyl iodide, dimethylformamide, and trifluoromethyl iodide. Reaction conditions often involve elevated temperatures and the use of catalysts such as palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrazolopyridine core, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness: The uniqueness of 1-ETHYL-3,6-DIMETHYL-N~4~-[2-(1H-1,2,4-TRIAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18F3N7O |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-ethyl-3,6-dimethyl-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18F3N7O/c1-4-29-18-17(12(3)28-29)14(7-11(2)26-18)19(31)27-15-8-13(20(21,22)23)5-6-16(15)30-10-24-9-25-30/h5-10H,4H2,1-3H3,(H,27,31) |
InChI Key |
DZXWENJXLCYYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4C=NC=N4)C |
Origin of Product |
United States |
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